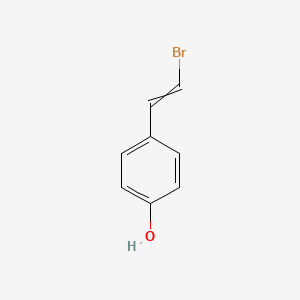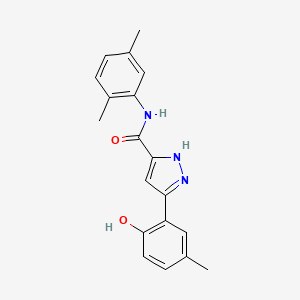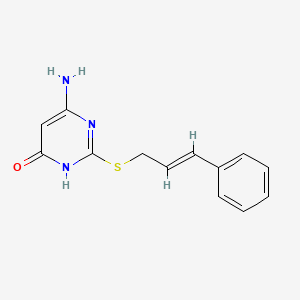![molecular formula C48H44F12N3O5PPdS B14094024 Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]](/img/structure/B14094024.png)
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2',6'-bis(dimethylamino)-1,1'-biphenyl)(2'-methylamino-1,1'-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) [Palladacycle Gen. 4] is a palladium-based complex known for its catalytic properties. This compound is particularly significant in the field of organic synthesis, where it is used to facilitate various chemical reactions, including cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves several steps. Typically, the process begins with the preparation of the ligand, which includes the introduction of methanesulfonato and trifluoromethyl groups. The ligand is then complexed with palladium(II) to form the final compound. The reaction conditions often involve the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II).
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also catalyze reduction reactions, aiding in the addition of hydrogen atoms to substrates.
Substitution: The compound is known for its role in substitution reactions, particularly in cross-coupling reactions where it helps in the exchange of functional groups between molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include halides, boronic acids, and organometallic reagents. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a base such as potassium carbonate.
Major Products
The major products formed from reactions involving Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) are often complex organic molecules with high degrees of functionalization. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is widely used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. Its high efficiency and selectivity make it a preferred choice for synthesizing complex organic molecules.
Biology and Medicine
In biology and medicine, Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) is used in the development of new drugs. Its ability to facilitate the synthesis of biologically active compounds makes it valuable in medicinal chemistry.
Industry
Industrially, this compound is used in the production of fine chemicals and materials. Its catalytic properties enable efficient and cost-effective manufacturing processes, contributing to the production of high-value products.
Mecanismo De Acción
The mechanism of action of Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) involves the coordination of the palladium center with the substrate. This coordination activates the substrate, making it more reactive and facilitating the desired chemical transformation. The palladium center undergoes cycles of oxidation and reduction, enabling the transfer of functional groups between molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II)
- Trifluoromethyl phenyl sulfone
- Diarylprolinol silyl ether
Uniqueness
Methanesulfonato(2-bis(3,5-di(trifluoromethyl)phenylphosphino)-3,6-dimethoxy-2’,6’-bis(dimethylamino)-1,1’-biphenyl)(2’-methylamino-1,1’-biphenyl-2-yl)palladium(II) stands out due to its high catalytic efficiency and selectivity. Its ability to facilitate a wide range of reactions under mild conditions makes it a versatile and valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C48H44F12N3O5PPdS |
|---|---|
Peso molecular |
1140.3 g/mol |
Nombre IUPAC |
2-[2-bis[3,5-bis(trifluoromethyl)phenyl]phosphanyl-3,6-dimethoxyphenyl]-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine;methanesulfonate;methyl-(2-phenylphenyl)azanide;palladium(2+) |
InChI |
InChI=1S/C34H29F12N2O2P.C13H12N.CH4O3S.Pd/c1-47(2)24-8-7-9-25(48(3)4)28(24)29-26(49-5)10-11-27(50-6)30(29)51(22-14-18(31(35,36)37)12-19(15-22)32(38,39)40)23-16-20(33(41,42)43)13-21(17-23)34(44,45)46;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h7-17H,1-6H3;2-10H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
Clave InChI |
IEUPVPFZVXYIGN-UHFFFAOYSA-M |
SMILES canónico |
C[N-]C1=CC=CC=C1C2=CC=CC=C2.CN(C)C1=C(C(=CC=C1)N(C)C)C2=C(C=CC(=C2P(C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC)OC.CS(=O)(=O)[O-].[Pd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14093942.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093944.png)

![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]propanoylamino]hexanoic acid;azane](/img/structure/B14093956.png)
![3-[4-methoxy-2-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14093958.png)
![5-(tert-butyl) 3-(2,2,2-trifluoroethyl) 6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylate](/img/structure/B14093961.png)
![1-(4-Bromophenyl)-7-chloro-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093973.png)

![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093978.png)
![4-(3,4-dimethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14093985.png)
![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14093989.png)

![1-[4-(Propan-2-yl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14093996.png)

